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Compound of Interest

Compound Name: Ethyl chloro(methylthio)acetate

Cat. No.: B1657291 Get Quote

This guide provides a detailed spectroscopic comparison of the versatile reagent ethyl
chloro(methylthio)acetate with its precursors, ethyl chloroacetate and S-methyl thioacetate.

This document is intended for researchers, scientists, and professionals in drug development,

offering a comprehensive overview of their characteristic spectral features to aid in synthesis,

reaction monitoring, and quality control. The data presented is supported by experimental

protocols and visualized relationships to facilitate a deeper understanding of these compounds.

Data Presentation
The following tables summarize the key spectroscopic data obtained for ethyl
chloro(methylthio)acetate and its precursors.

Table 1: ¹H NMR Spectroscopic Data
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Compound
Chemical Shift (δ)
[ppm] and
Multiplicity

Coupling Constant
(J) [Hz]

Assignment

Ethyl

chloro(methylthio)acet

ate

4.21 (q) 7.1 -OCH₂CH₃

3.25 (s) - -SCH₂-

2.15 (s) - -SCH₃

1.28 (t) 7.1 -OCH₂CH₃

Ethyl chloroacetate[1] 4.252 (q) 7.15 -OCH₂CH₃

4.062 (s) - Cl-CH₂-

1.310 (t) 7.15 -OCH₂CH₃

S-Methyl thioacetate 2.35 (s) - -C(O)CH₃

2.25 (s) - -SCH₃

Table 2: ¹³C NMR Spectroscopic Data
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Compound Chemical Shift (δ) [ppm] Assignment

Ethyl

chloro(methylthio)acetate[2]
169.5 C=O

61.5 -OCH₂CH₃

35.8 -SCH₂-

15.2 -SCH₃

14.1 -OCH₂CH₃

Ethyl chloroacetate[1] 167.0 C=O

62.0 -OCH₂CH₃

41.0 Cl-CH₂-

14.0 -OCH₂CH₃

S-Methyl thioacetate 195.0 C=O

30.0 -C(O)CH₃

11.5 -SCH₃

Table 3: Infrared (IR) Spectroscopic Data
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Compound Wavenumber (cm⁻¹) Assignment

Ethyl chloro(methylthio)acetate 1735 C=O stretch

1280 C-O stretch

2980, 2930 C-H stretch (aliphatic)

Ethyl chloroacetate 1750 C=O stretch

1290 C-O stretch

2985, 2940 C-H stretch (aliphatic)

770 C-Cl stretch

S-Methyl thioacetate 1695 C=O stretch (thioester)

2990, 2920 C-H stretch (aliphatic)

Table 4: Mass Spectrometry (MS) Data

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

Ethyl

chloro(methylthio)acetate[3]
134.04 105, 89, 61, 45

Ethyl chloroacetate[4] 122.01 93, 77, 63, 49

S-Methyl thioacetate 90.02 75, 43

Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical

techniques. The following protocols provide a general methodology for acquiring similar

spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the neat liquid sample was dissolved in 0.6

mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an
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internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz

spectrometer.

¹H NMR Parameters: A standard proton pulse program was used with a spectral width of 16

ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were

accumulated for each spectrum.

¹³C NMR Parameters: A proton-decoupled carbon pulse program was used with a spectral

width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds.

1024 scans were accumulated for each spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: A single drop of the neat liquid sample was placed between two

potassium bromide (KBr) plates to form a thin film.

Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer.

Parameters: Spectra were acquired in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. 16 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Preparation: Samples were introduced directly into the mass spectrometer via a

direct insertion probe or, for more volatile compounds, via a gas chromatograph.

Instrumentation: Mass spectra were obtained using a Thermo Scientific ISQ EC single

quadrupole mass spectrometer.

Parameters: Electron ionization (EI) was used with an ionization energy of 70 eV. The ion

source temperature was maintained at 230°C, and the mass spectra were scanned over a

mass range of m/z 40-400.

Mandatory Visualization
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The logical relationship in the synthesis of ethyl chloro(methylthio)acetate from its precursors

is illustrated in the following diagram.

Precursors

Reaction
Product

Ethyl chloroacetate

Nucleophilic Substitution

Electrophile

Methyl mercaptan

Nucleophile
(as thiomethoxide)

Ethyl chloro(methylthio)acetateProduct Formation

Click to download full resolution via product page

Caption: Synthesis of Ethyl chloro(methylthio)acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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